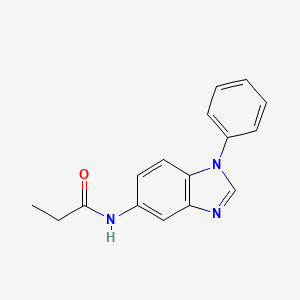
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(methylthio)benzamide, commonly known as CFMB, is a chemical compound that belongs to the class of benzamide derivatives. CFMB has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of CFMB is not fully understood. However, several studies have suggested that CFMB exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. CFMB has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CFMB has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CFMB has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CFMB has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, CFMB has been reported to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
实验室实验的优点和局限性
CFMB has several advantages for lab experiments. It is a well-established compound with a known synthesis method. CFMB has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a potential candidate for the development of therapeutic agents. However, CFMB also has some limitations for lab experiments. It has been reported to exhibit poor solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of CFMB is not fully understood, which may limit its use in certain studies.
未来方向
Several future directions for the study of CFMB can be identified. One potential direction is the development of CFMB derivatives with improved solubility and pharmacological properties. Another potential direction is the study of the mechanism of action of CFMB, which may lead to the identification of new targets for the development of therapeutic agents. In addition, the potential use of CFMB in combination with other compounds for the treatment of diseases should be explored. Further studies are needed to fully understand the potential applications of CFMB in scientific research.
Conclusion:
In conclusion, CFMB is a well-established compound that has been widely studied for its potential applications in scientific research. The synthesis method of CFMB has been well established, and it has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CFMB has also been studied for its potential use as a therapeutic agent for the treatment of several diseases. Further studies are needed to fully understand the potential applications of CFMB in scientific research.
合成方法
CFMB can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with thionyl chloride, followed by the reaction of the resulting intermediate with 2-chlorobenzoyl chloride and sodium methanethiolate. The final product is obtained through crystallization and recrystallization processes. The synthesis method of CFMB has been well established and has been reported in several scientific studies.
科学研究应用
CFMB has been widely studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CFMB has also been studied for its potential use as a therapeutic agent for the treatment of several diseases, including cancer, arthritis, and inflammatory bowel disease. CFMB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to reduce inflammation in animal models of arthritis and inflammatory bowel disease.
属性
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNOS/c1-20-9-3-4-11(15)10(7-9)14(19)18-8-2-5-13(17)12(16)6-8/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKPZUVTBLIPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(methylthio)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)




![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5753215.png)

![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
